2-Methoxy-d3-3,5-dimethylpyrazine
Description
Contextualization of Pyrazine (B50134) Derivatives in Contemporary Chemical Research
Pyrazine derivatives are a class of heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 4. wikipedia.orgbritannica.com These compounds are of significant interest in various fields of chemical research due to their diverse applications. They are notably recognized as key flavor and aroma components in a wide array of baked and roasted foods, contributing nutty, roasted, and earthy scents. wikipedia.orgnih.govsemanticscholar.org Beyond flavor chemistry, pyrazine derivatives are investigated for their potential in medicinal chemistry, with some exhibiting biological activities. researchgate.netsolubilityofthings.com The versatility of the pyrazine ring allows for various substitutions, leading to a wide range of compounds with distinct physical and chemical properties. science.gov
Significance of 2-Methoxy-3,5-dimethylpyrazine (B149192) in Specialized Academic Disciplines
Within the broad family of pyrazines, 2-Methoxy-3,5-dimethylpyrazine holds particular importance, primarily in the field of flavor and fragrance chemistry. Methoxylated pyrazines are valued for their potent and often unique aroma profiles, which can be described as fresh, green, and woody. semanticscholar.org The non-deuterated form of this compound, 2-Methoxy-3,5-dimethylpyrazine, is a significant contributor to the characteristic aromas of many food products. Its presence and concentration can greatly influence the sensory perception of foods and beverages. acs.org Consequently, accurate quantification of this compound is crucial for quality control and product development in the food industry.
Role of Deuterated Analogs in Quantitative Analytical Chemistry Research
Deuterated analogs, such as 2-Methoxy-d3-3,5-dimethylpyrazine, are indispensable tools in modern quantitative analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org These isotopically labeled compounds serve as ideal internal standards. clearsynth.com An internal standard is a known amount of a compound added to a sample to facilitate the accurate quantification of a target analyte. oup.com
The key advantage of using a deuterated analog as an internal standard is its chemical and physical similarity to the non-deuterated analyte. acs.org This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium (B1214612) atoms, the deuterated standard can be distinguished from the analyte by a mass spectrometer. oup.com This allows for precise and accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument response. clearsynth.comnih.gov This technique, known as stable isotope dilution analysis (SIDA), is considered a state-of-the-art method for quantitative analysis due to its high precision and accuracy. acs.org
Research Scope and Objectives of the Compendium on this compound
This compendium aims to provide a focused and detailed examination of this compound. The primary objective is to present its fundamental chemical and physical properties, and to highlight its critical application as an internal standard in quantitative analytical methods. The information presented is intended to be a valuable resource for researchers in analytical chemistry, food science, and other disciplines where the precise measurement of pyrazine derivatives is essential.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C7H7D3N2O |
| CAS Number | 1335402-04-4 |
Properties
CAS No. |
1335402-04-4 |
|---|---|
Molecular Formula |
C7H7D3N2O |
Molecular Weight |
141.19 |
Purity |
95% min. |
Synonyms |
2-Methoxy-d3-3,5-dimethylpyrazine |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Isotopic Labeling Strategies
Chemical Synthesis Pathways for 2-Methoxy-3,5-dimethylpyrazine (B149192)
The synthesis of the unlabeled parent compound, 2-methoxy-3,5-dimethylpyrazine, is a foundational step. A primary route to achieving this involves the chlorination of 2-hydroxy-3,5-dimethylpyrazine, followed by methoxylation.
A common synthetic approach begins with the condensation of an appropriate α-dicarbonyl compound with a 1,2-diamine to form the pyrazine (B50134) ring. For 2-hydroxy-3,5-dimethylpyrazine, this can be achieved through the reaction of 2,3-diaminopropionic acid with 2,3-butanedione. The resulting 2-hydroxy-3,5-dimethylpyrazine can then be converted to the target compound.
The subsequent conversion to 2-chloro-3,5-dimethylpyrazine (B41539) is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). This intermediate is then reacted with a source of the methoxy (B1213986) group, most commonly sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727), to yield 2-methoxy-3,5-dimethylpyrazine. The reaction conditions, including temperature and reaction time, are crucial for optimizing the yield and purity of the final product.
Another synthetic strategy involves the direct alkylation of a pyrazinone. However, this method can sometimes lead to a mixture of N- and O-alkylated products, necessitating careful control of reaction conditions and purification of the desired O-alkylated isomer.
Deuteration Techniques for the Production of 2-Methoxy-d3-3,5-dimethylpyrazine
The introduction of a trideuterated methyl group at the methoxy position requires specific deuteration strategies. These methods are designed to ensure high isotopic purity and site-specificity of the deuterium (B1214612) labeling.
The most direct method for the site-specific introduction of the d3-methoxy group is through the use of a deuterated reagent in the final synthetic step. Following the synthesis of 2-chloro-3,5-dimethylpyrazine as described previously, the methoxylation step is carried out using a deuterated methoxide source.
Specifically, sodium methoxide-d3 (NaOCD₃) is used in place of its non-deuterated counterpart. This reagent is typically prepared by reacting sodium metal with deuterated methanol (CD₃OD). The reaction of 2-chloro-3,5-dimethylpyrazine with NaOCD₃ in a suitable solvent, often deuterated methanol itself to prevent isotopic scrambling, leads to the formation of this compound. The efficiency of this nucleophilic substitution reaction is critical for achieving a high yield of the labeled product.
The design of precursors for labeled synthesis is centered around the availability and stability of the deuterated reagents. In the case of this compound, the key labeled precursor is deuterated methanol (CD₃OD). The high commercial availability and relative stability of CD₃OD make it an ideal starting point for generating the necessary deuterated nucleophile, sodium methoxide-d3.
Characterization of Synthetic Products through High-Resolution Spectroscopic Approaches
The structural confirmation and purity assessment of both 2-methoxy-3,5-dimethylpyrazine and its deuterated analog are performed using a combination of high-resolution spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the unlabeled compound, the methoxy group exhibits a characteristic singlet at approximately 3.9 ppm. The two methyl groups on the pyrazine ring appear as distinct singlets, and the remaining aromatic proton also produces a singlet. In the ¹H NMR spectrum of this compound, the singlet corresponding to the methoxy protons is absent, providing clear evidence of successful deuteration.
¹³C NMR: The carbon spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyrazine ring carbons and the methyl carbons can be assigned. In the deuterated analog, the carbon of the methoxy group (¹³C-D) will show a characteristic multiplet due to coupling with deuterium, and its resonance will be shifted slightly upfield compared to the non-deuterated compound.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nucleus. A single resonance in the ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms in the d3-methoxy group.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. For 2-methoxy-3,5-dimethylpyrazine, the molecular ion peak (M⁺) will correspond to its calculated exact mass.
For this compound, the molecular ion peak will be shifted by +3 mass units compared to the unlabeled compound, confirming the incorporation of three deuterium atoms. The isotopic purity can also be assessed by examining the relative intensities of the M⁺, M+1, and M+2 peaks.
The following table summarizes the expected spectroscopic data for the characterization of these compounds:
| Spectroscopic Technique | 2-methoxy-3,5-dimethylpyrazine | This compound |
| ¹H NMR | Singlet for OCH₃ protons (~3.9 ppm) | Absence of OCH₃ proton singlet |
| ¹³C NMR | Singlet for OCH₃ carbon | Multiplet for OCD₃ carbon, slightly upfield shift |
| HRMS (M⁺) | Calculated exact mass for C₇H₁₀N₂O | Calculated exact mass for C₇H₇D₃N₂O (+3 Da) |
Chemoenzymatic and Biocatalytic Routes for Pyrazine Synthesis
While chemical synthesis is the predominant method for producing specific, isotopically labeled pyrazines, chemoenzymatic and biocatalytic routes offer alternative and potentially more sustainable approaches for pyrazine synthesis in general. These methods often utilize enzymes or whole microbial cells to catalyze the formation of the pyrazine ring.
The biosynthesis of pyrazines in microorganisms, such as certain species of Bacillus, Corynebacterium, and Pseudomonas, typically involves the condensation of amino acids and sugars. For instance, the Maillard reaction, which occurs non-enzymatically during heating, can also be facilitated by microbial processes at ambient temperatures to produce a variety of alkylpyrazines.
Enzymatic approaches can offer high regio- and stereoselectivity. For the synthesis of specific pyrazines, researchers are exploring the use of isolated enzymes, such as aminotransferases and dehydrogenases, to produce the necessary precursors for pyrazine ring formation. For example, enzymes can be used to synthesize specific α-amino ketones, which can then condense to form substituted pyrazines.
While the direct biocatalytic synthesis of this compound has not been extensively reported, the potential exists to develop such a route. This could involve feeding a deuterated precursor, such as a deuterated amino acid, to a microorganism known to produce pyrazines. However, controlling the specific incorporation site and achieving high isotopic purity can be challenging in biological systems due to metabolic scrambling.
A chemoenzymatic approach could combine the advantages of both chemical and biological methods. For example, an enzyme could be used to produce a key chiral intermediate, which is then converted to the final deuterated pyrazine through chemical steps. This strategy can lead to more efficient and environmentally friendly synthetic routes.
Iii. Biosynthetic Pathways and Microbial Metabolism
Elucidation of Amino Acid Precursor Metabolism in Pyrazine (B50134) Biosynthesis
The formation of 2-methoxy-3,5-dimethylpyrazine (B149192) is rooted in the metabolism of amino acids, which serve as the primary building blocks for the pyrazine core. The nitrogen atoms within the pyrazine ring originate from amino acids, while the carbon backbone is primarily derived from sources like fructose. researchgate.net The biosynthesis of alkylpyrazines is understood to proceed through the reaction of amino acids with sugars or through the dimerization of α-amino aldehydes derived from amino acids. researchgate.netrsc.org
For the 3,5-dimethylpyrazine portion of the molecule, specific amino acids are key precursors. Research points to L-threonine as a precursor for 2,5-dimethylpyrazine (B89654) and other methylated pyrazines in organisms like Bacillus subtilis. nih.govasm.org In the case of 2-methoxy-3,5-dimethylpyrazine produced by the bacterium Rhizobium excellensis, studies have shown it actively synthesizes the compound from L-alanine and L-leucine, and to a lesser degree from L-phenylalanine and L-valine. researchgate.netsigmaaldrich.com This suggests that the two methyl groups attached to the pyrazine ring are derived from the side chains of these amino acids.
The general proposed pathway involves the formation of an aminoketone from amino acids and α-dicarbonyl groups, which are often formed during sugar degradation or fermentation. mdpi.com For instance, the biosynthesis of 2,5-dimethylpyrazine in B. subtilis is thought to proceed from L-threonine via an aminoacetone intermediate. asm.org Two of these amino-carbonyl intermediates can then condense to form the dihydropyrazine (B8608421) ring, which is subsequently oxidized to the stable aromatic pyrazine. The final step in forming 2-methoxy-3,5-dimethylpyrazine is the methoxylation of the hydroxylated precursor.
Identification and Characterization of Microbial Taxa Involved in 2-Methoxy-3,5-dimethylpyrazine Production
Several microorganisms are known to produce pyrazines, contributing to the aroma profiles of various foods and environments. researchgate.netresearchgate.net The production of specific pyrazines, like the potent and musty-smelling 2-methoxy-3,5-dimethylpyrazine, has been traced to particular microbial species.
Rhizobium excellensis and Other Relevant Microorganisms
A key identified producer of 2-methoxy-3,5-dimethylpyrazine is the bacterium Rhizobium excellensis. researchgate.netsigmaaldrich.comwikipedia.org This species, belonging to the Proteobacteria phylum, was isolated and identified as the source of this compound in tainted wine corks, where it imparts a "corky" or "fungal" off-odor. researchgate.netsigmaaldrich.com Other bacteria within the Proteobacteria, Firmicutes, and Actinobacteria phyla are also known pyrazine producers. researchgate.net While not always producing this specific methoxylated variant, species of Bacillus, Pseudomonas, and Corynebacterium are well-documented synthesizers of various alkylpyrazines. nih.govasm.orgmdpi.com For example, Bacillus subtilis strains isolated from fermented soybeans (natto) produce a range of alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine. nih.gov The compound has also been reported in Sulfitobacter pontiacus. nih.gov
| Microorganism | Associated Pyrazine(s) | Context/Source | Reference |
|---|---|---|---|
| Rhizobium excellensis | 2-Methoxy-3,5-dimethylpyrazine | Wine corks, soil | researchgate.netsigmaaldrich.comwikipedia.org |
| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, Tetramethylpyrazine | Fermented soybeans (natto), Daqu (fermentation starter) | nih.govasm.org |
| Corynebacterium glutamicum | Tetramethylpyrazine | Fermentation | mdpi.com |
| Pseudomonas perolens | 2-Methoxy-3-isopropylpyrazine | Food spoilage | acs.org |
| Sulfitobacter pontiacus | 2-Methoxy-3,5-dimethylpyrazine | Marine environments | nih.gov |
Ecological Context of Microbial Pyrazine Production
Microorganisms produce volatile compounds like 2-methoxy-3,5-dimethylpyrazine for various ecological functions, including defense, competition, and signaling. scielo.br The production of this potent aroma compound by soil-dwelling bacteria such as R. excellensis suggests a role in microbe-microbe or plant-microbe interactions within the rhizosphere. wikipedia.orgscielo.br These volatile secondary metabolites can influence the behavior of other organisms in their habitat. scielo.br
In food systems, microbial pyrazine production is fundamental to the development of desirable flavors. During the fermentation of products like soybeans, cocoa, and coffee, bacteria and fungi synthesize pyrazines that contribute characteristic roasted and nutty aromas. nih.govmdpi.com However, the presence of these compounds is not always beneficial. The detection of 2-methoxy-3,5-dimethylpyrazine in wine, often traced back to contaminated corks or oak barrels, is considered a significant off-flavor, distinct from the well-known taint caused by 2,4,6-trichloroanisole (B165457) (TCA). researchgate.netwikipedia.org It has also been identified as a source of musty odors in public water supplies, likely originating from bacteria in the water system. researchgate.netwikipedia.org
Enzymatic Mechanisms and Genetic Regulation of Biosynthetic Pathways
The biosynthesis of 2-methoxy-3,5-dimethylpyrazine is a multi-step enzymatic process. The final and characteristic step is the methylation of a hydroxylated pyrazine precursor. This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs). nih.govnih.gov
These OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl group donor, transferring the methyl group to the hydroxyl substituent on the pyrazine ring to form the methoxy (B1213986) group. nih.govresearchgate.net The use of "d3" in the compound's name refers to a deuterated methyl group, a common isotopic label used in research to trace this specific enzymatic methylation step. While the specific OMT for 2-methoxy-3,5-dimethylpyrazine in R. excellensis has not been fully characterized, research on similar pathways in grapevines (Vitis vinifera) has identified OMTs, such as VvOMT3, that are highly specific for methylating hydroxyl-pyrazines to produce compounds like 2-methoxy-3-isobutylpyrazine (IBMP). acs.orgnih.gov
The genetic regulation of these pathways is complex and responsive to environmental cues. nih.gov Genes encoding the biosynthetic enzymes, including OMTs, are often regulated by the availability of precursors, such as specific amino acids. mdpi.com Environmental factors like light and temperature can also influence the expression of these genes, as seen in the regulation of methoxypyrazine accumulation in grapevines. nih.gov For example, increased light exposure on grape clusters can lead to lower methoxypyrazine concentrations at harvest. nih.gov This regulation ensures that the microorganism can efficiently produce these secondary metabolites when conditions are appropriate.
In Vitro and In Vivo Investigations of Biosynthetic Intermediates and Flux
To unravel the intricate steps of 2-methoxy-3,5-dimethylpyrazine biosynthesis, researchers utilize both in vitro and in vivo experimental approaches.
In vitro studies involve isolating the enzymes of interest to study their function outside the living organism. researchgate.net For example, O-methyltransferases from a producing organism can be expressed in a host like E. coli, purified, and then tested with potential substrates (e.g., 3,5-dimethyl-2-hydroxypyrazine) and the methyl donor SAM to confirm their catalytic activity and specificity. researchgate.netnih.gov This allows for detailed characterization of enzyme kinetics and substrate preferences, confirming their role in the final methoxylation step.
In vivo investigations use living organisms to trace the metabolic flow from precursor to final product. A powerful technique for this is stable isotope labeling. nih.gov In this method, the microorganism is fed precursors labeled with heavy isotopes (e.g., ¹³C-labeled amino acids or, in this case, deuterium-labeled methionine to produce deuterated SAM). The resulting 2-methoxy-d3-3,5-dimethylpyrazine is then extracted and analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The detection of the heavy isotope in the final product provides direct evidence of the metabolic pathway and the incorporation of the specific precursor. nih.gov These labeling studies are crucial for confirming biosynthetic intermediates and understanding the metabolic flux, or the rate of turnover of molecules, through the pathway.
Iv. Advanced Analytical Methodologies for Detection and Quantification
Application of Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution Analysis (SIDA)
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. mdpi.com When combined with Stable Isotope Dilution Analysis (SIDA), it becomes a powerful tool for accurate quantification.
Stable Isotope Dilution Analysis (SIDA) is a quantitative method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. In this context, 2-Methoxy-d3-3,5-dimethylpyrazine acts as the internal standard for the quantification of 2-methoxy-3,5-dimethylpyrazine (B149192).
The core principle of SIDA lies in the assumption that the isotopically labeled standard behaves identically to the native analyte during extraction, concentration, and chromatographic analysis. Because the standard and analyte have nearly identical chemical and physical properties, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer, allowing for precise quantification that corrects for variations in recovery. openagrar.de
A key advantage of using a deuterated standard like this compound is that it co-elutes with the target analyte in the gas chromatograph, but is distinguishable by its higher mass in the mass spectrometer. openagrar.de This co-elution minimizes the impact of matrix effects and variations in chromatographic performance.
Optimizing GC-MS parameters is critical for achieving the sensitivity and resolution required for trace-level analysis of methoxypyrazines. This involves careful selection of the GC column, temperature programming, and mass spectrometer settings.
For the analysis of pyrazines, a variety of capillary columns can be employed, with selection often depending on the complexity of the sample matrix. Columns with different polarities, such as a non-polar BP5 and a more polar BP20, can be used to achieve separation from interfering compounds. openagrar.de The oven temperature program is carefully controlled to ensure good chromatographic peak shape and resolution between the analyte and its deuterated standard, as well as other volatile compounds in the sample. sigmaaldrich.com
In the mass spectrometer, selected ion monitoring (SIM) is frequently used to enhance sensitivity. By monitoring only the specific ions characteristic of the analyte and its internal standard, the signal-to-noise ratio is significantly improved, allowing for lower detection limits. For 2-methoxy-3,5-dimethylpyrazine and its d3-analog, specific ions would be chosen based on their mass spectra to ensure unambiguous identification and quantification. openagrar.de The use of different ionization techniques, such as electron ionization (EI) and positive-ion chemical ionization (PICI), can also be explored to optimize sensitivity and selectivity. openagrar.de
| Parameter | Typical Setting | Purpose |
| GC Column | BP5 (non-polar), BP20 (polar) | Separation of analytes based on volatility and polarity. openagrar.de |
| Oven Temperature Program | Ramped program (e.g., 40°C hold, then ramp to 230°C) | To achieve optimal separation of compounds with varying boiling points. sigmaaldrich.com |
| Injection Mode | Splitless | To transfer the maximum amount of analyte onto the column for trace analysis. sigmaaldrich.com |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. mdpi.com |
| MS Ionization Mode | Electron Ionization (EI) or Positive-Ion Chemical Ionization (PICI) | To create ions for mass analysis; choice depends on desired fragmentation and sensitivity. openagrar.de |
| MS Analyzer Mode | Selected Ion Monitoring (SIM) | To increase sensitivity by monitoring only specific ions of interest. openagrar.de |
Coupling Gas Chromatography with Olfactometry (GC-O) for Sensory Correlative Studies
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the human nose as a highly sensitive detector. imreblank.ch As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer) and a sniffing port where a trained panelist can assess the odor of each compound. mdpi.com
Development and Validation of Sample Preparation Techniques for Trace Analysis
Due to the extremely low concentrations of methoxypyrazines in many samples and the complexity of the sample matrix, direct injection into a GC-MS is often not feasible. bio-conferences.org Therefore, effective sample preparation techniques are required to extract and concentrate these analytes prior to analysis.
Solid Phase Microextraction (SPME) is a solvent-free, simple, and rapid sample preparation technique that has been widely applied to the analysis of volatile and semi-volatile compounds in various matrices, including wine and other beverages. mdpi.com Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds like methoxypyrazines. nih.govnih.gov
In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. After an equilibrium or pre-equilibrium time, the fiber is retracted and inserted into the hot injection port of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for analysis. sigmaaldrich.com
The choice of fiber coating is critical for efficient extraction. For methoxypyrazines, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) have been shown to be effective. bio-conferences.orgnih.gov Optimization of parameters such as extraction time, temperature, and sample pH is crucial to maximize the sensitivity of the method. nih.govnih.gov The use of this compound as an internal standard during SPME helps to correct for any variability in the extraction and desorption process.
| SPME Fiber Coating | Target Analytes | Reference |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Methoxypyrazines | bio-conferences.org |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Pyrazines | nih.gov |
| Polyacrylate (PA) | Methoxypyrazines | bio-conferences.org |
Beyond SPME, other advanced extraction and enrichment techniques have been developed to handle the challenges of trace analysis of methoxypyrazines. One such technique is stir bar sorptive extraction (SBSE), which is similar in principle to SPME but uses a larger volume of sorptive phase coated onto a magnetic stir bar. researchgate.net This larger phase volume can lead to higher analyte recovery and improved sensitivity. researchgate.net
Another approach involves a combination of distillation or headspace sampling followed by trapping on an ion-exchange resin. openagrar.de This method can effectively concentrate the methoxypyrazines from a large sample volume, allowing for detection at very low levels. openagrar.de Subsequent elution from the resin and analysis by GC-MS with a deuterated internal standard like this compound ensures accurate quantification. openagrar.de
Performance Characteristics of Analytical Methods: Specificity, Sensitivity, and Robustness
The quantification of volatile pyrazines, such as 2-methoxy-3,5-dimethylpyrazine, is often accomplished using sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of these methods hinges on their performance characteristics: specificity, sensitivity, and robustness. The use of a deuterated internal standard like this compound is fundamental to achieving high performance in these areas.
Specificity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, compounds in the sample matrix. In the analysis of complex matrices such as wine, coffee, or food products, a high degree of specificity is paramount. thegoodscentscompany.comnih.gov The use of mass spectrometry provides excellent specificity by identifying compounds based on their unique mass-to-charge ratio (m/z). For enhanced specificity, tandem mass spectrometry (MS/MS) is often employed. In this technique, a specific parent ion of the target analyte is selected, fragmented, and then a specific daughter ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and interferences. nih.govgoogle.com When using a deuterated internal standard like this compound, the analyte and the standard will have very similar retention times but different parent ion masses, allowing for highly specific and simultaneous detection. openagrar.de
Sensitivity is a measure of the lowest concentration of an analyte that can be reliably detected. For potent aroma compounds like 2-methoxy-3,5-dimethylpyrazine, which can have an aroma threshold in the parts-per-trillion range, high sensitivity is essential. nih.gov Analytical methods like GC-MS and LC-MS/MS offer excellent sensitivity. nih.gov The use of an internal standard helps to improve the precision of measurements at low concentrations by correcting for variations in sample preparation and instrument response. For instance, in the analysis of pyrazines in Baijiu, a Chinese liquor, UPLC-MS/MS methods have demonstrated limits of detection (LOD) in the range of micrograms per liter. nih.gov
Robustness of an analytical method is its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. A robust method is essential for routine analysis in quality control laboratories. The use of an isotopically labeled internal standard like this compound greatly enhances the robustness of a method. nih.gov This is because the internal standard co-elutes with the analyte and experiences similar effects from any variations in extraction efficiency, injection volume, or instrument drift, thus ensuring the ratio of the analyte to the internal standard remains constant.
The following table summarizes the typical performance characteristics of analytical methods for pyrazine (B50134) analysis that are enhanced by the use of a deuterated internal standard.
| Performance Characteristic | Analytical Technique | Enhancement by Deuterated Internal Standard |
| Specificity | GC-MS, LC-MS/MS (MRM) | Differentiates analyte from matrix interferences based on distinct mass-to-charge ratios while sharing similar chromatographic behavior. |
| Sensitivity | GC-MS, UPLC-MS/MS | Improves accuracy and precision at low concentrations by correcting for analyte loss during sample preparation and analysis. |
| Robustness | GC-MS, LC-MS/MS | Compensates for minor variations in experimental conditions (e.g., temperature, flow rate, injection volume), leading to more reliable and reproducible results. |
Utilization of this compound as a Reference Standard in Isotopic Tracking
Isotope dilution analysis (IDA) is a powerful technique for the accurate quantification of compounds in complex mixtures. This method involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured using mass spectrometry.
This compound is an ideal internal standard for the quantification of its non-deuterated analog, 2-methoxy-3,5-dimethylpyrazine, for several key reasons:
Chemical and Physical Similarity: Being isotopologues, the deuterated and non-deuterated forms of the molecule have nearly identical chemical and physical properties. This ensures that they behave similarly during sample extraction, cleanup, and chromatographic separation. openagrar.de
Mass Difference: The deuterium (B1214612) atoms in this compound give it a higher mass than the native compound. This mass difference is easily resolved by a mass spectrometer, allowing for the independent measurement of both the analyte and the internal standard.
Co-elution: In gas or liquid chromatography, the deuterated standard typically co-elutes with the native analyte, or elutes very closely, which is crucial for accurate quantification as it ensures both compounds are subjected to the same matrix effects at the same time. openagrar.de
The process of using this compound in an isotope dilution assay typically involves the following steps:
A precise amount of the this compound standard is added to the sample at the earliest stage of preparation.
The sample is then subjected to extraction and cleanup procedures to isolate the pyrazine fraction.
The extract is analyzed by GC-MS or LC-MS/MS.
The peak areas of the characteristic ions for both the native 2-methoxy-3,5-dimethylpyrazine and the deuterated internal standard are measured.
The concentration of the native analyte in the original sample is calculated based on the ratio of the peak areas and the known amount of the internal standard that was added.
The use of this compound as an internal standard has been instrumental in the accurate quantification of 2-methoxy-3,5-dimethylpyrazine in various matrices, including wine, where it is a known contributor to "cork taint". nih.gov
The following table outlines the key parameters for the use of this compound in isotopic tracking.
| Parameter | Description |
| Analyte | 2-methoxy-3,5-dimethylpyrazine |
| Internal Standard | This compound |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle of Quantification | Isotope Dilution Analysis (IDA) |
| Key Advantage | High accuracy and precision due to correction for matrix effects and variations in sample processing. |
V. Occurrence and Research Applications in Complex Environmental and Biological Matrices
Investigation of 2-Methoxy-3,5-dimethylpyrazine (B149192) in Oenological Research
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a heterocyclic organic compound recognized for its potent and distinct aroma. acs.org Its deuterated form, 2-Methoxy-d3-3,5-dimethylpyrazine, serves as a valuable internal standard for the accurate quantification of MDMP in various samples.
MDMP is a significant contributor to off-flavors in wine, primarily described as a "fungal must" or "corky" taint. acs.orgacs.org This compound is characterized by an extremely potent, unpleasant musty and moldy aroma. acs.orgunito.it Research has determined its aroma threshold to be as low as 2.1 nanograms per liter in white wine, meaning even trace amounts can negatively impact the wine's sensory profile. acs.orgunito.it The aroma of MDMP is also described as earthy, reminiscent of a potato bin, wet cork, or fresh hazelnuts. acs.orgresearchgate.net In the Australian wine industry, it has been considered second only to 2,4,6-trichloroanisole (B165457) (TCA) as a cause of cork taint. acs.orgunito.it The off-flavor associated with MDMP is distinct from the typical "fungal" nose attributed to TCA. researchgate.netacs.org
The primary source of MDMP contamination in wine is through contact with affected materials, notably wine corks and oak products used in aging. acs.orgresearchgate.net Scientific investigations have identified the bacterium Rhizobium excellensis as a key producer of MDMP. researchgate.netacs.org This proteobacterium, which can be found on cork bark, actively synthesizes MDMP from amino acid precursors such as L-alanine and L-leucine. researchgate.netacs.org The presence of MDMP in cork is not correlated with the presence of TCA. researchgate.netacs.org Studies have shown that approximately 40% of untreated natural cork stoppers contain MDMP at concentrations exceeding 10 ng/cork, posing a significant risk to wine quality. acs.org
Oak wood used for barrels and chips can also be a source of MDMP contamination. acs.orgresearchgate.net However, the heat treatment of oak during the toasting process has been shown to be effective in mitigating this risk. Research indicates that heating the wood at 220°C for 10 minutes can destroy 93% of the MDMP content, suggesting that sufficiently toasted oak products are less likely to be a major source of contamination. acs.org
Analysis in Aquatic and Environmental Systems
The potent, earthy, and musty odor of MDMP has led to its identification as a contaminant in public water supplies. acs.org It has been pinpointed as the cause of odor incidents in water, with descriptors such as "sour dish-cloths," "potato bin," and "musty". frontiersin.org In one study of a water supply in northwestern Spain, MDMP was identified for the first time as the compound responsible for such an odor incident in finished water. frontiersin.org Concentration levels were measured at 2010 ng/L in the influent of a wastewater treatment plant, 300 ng/L in the effluent, and 3 ng/L in the finished drinking water. frontiersin.org
Further research has identified MDMP as the likely cause of a persistent, unpleasant odor in an aircraft ejection seat manufacturing facility. cdc.govnih.gov The compound was detected in both the air and the metalworking fluid, where it was likely produced by bacteria. cdc.govnih.gov This highlights the potential for MDMP to be an industrial contaminant in specific environments.
Role in Food Science Research and Quality Assessment
Beyond wine and water, 2-Methoxy-3,5-dimethylpyrazine has been identified as a key aroma compound in various food products, where its presence can either contribute to a characteristic flavor profile or be considered an off-flavor.
The tables below provide a summary of key data related to 2-Methoxy-3,5-dimethylpyrazine.
Table 1: Odor Threshold and Characteristics of 2-Methoxy-3,5-dimethylpyrazine
| Matrix | Odor Threshold | Aroma Descriptors |
|---|---|---|
| White Wine | 2.1 ng/L acs.orgunito.it | Musty, Moldy, Earthy, Fungal Must, Corky, Potato Bin, Wet Cork, Fresh Hazelnut acs.orgunito.itresearchgate.net |
Table 2: Reported Concentrations of 2-Methoxy-3,5-dimethylpyrazine in Various Matrices
| Matrix | Concentration | Reference |
|---|---|---|
| Untreated Natural Cork Stoppers | >10 ng/cork (in ~40% of samples) | acs.org |
| Wastewater Treatment Plant Influent | 2010 ng/L | frontiersin.org |
| Wastewater Treatment Plant Effluent | 300 ng/L | frontiersin.org |
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Methoxy-3,5-dimethylpyrazine |
| 2,4,6-trichloroanisole |
| L-alanine |
| L-leucine |
| 5-Isobutyl-2,3-dimethylpyrazine |
| 2-Methoxy-3-isopropylpyrazine |
| 5-methyl-4-heptanone |
| 2-acetyl-1-pyrroline |
| 2-propionyl-1-pyrroline |
| 2-furfurylthiol |
| 2-thenylthiol |
| (Z)-2-octenal |
| (Z)-2-nonenal |
| (Z)-2-decenal |
| Linalool |
| 4-methylphenol |
| 3-methylbutanal |
| 2,3-pentanedione |
| Dimethyl trisulfide |
| 2,3-butanedione |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone |
| Ethyl 2-methylbutyrate |
| Ethyl 3-methylbutyrate |
| Methional |
| 3-hydroxy-4,5-dimethyl-2(5H)-furanone |
| Vanillin |
| (E)-beta-damascenone |
| 4-vinylguaiacol |
| 4-ethylguaiacol |
Formation Mechanisms in Fermented and Processed Food Products
The formation of 2-methoxy-3,5-dimethylpyrazine in food products is primarily a result of microbial activity rather than thermal processes like the Maillard reaction, which is a common pathway for many other pyrazines. ontosight.ainih.gov Research has identified specific microorganisms capable of synthesizing this potent aroma compound from amino acid precursors.
A key organism identified in the production of MDMP is the bacterium Rhizobium excellensis. acs.orgnih.gov This species, which is widespread in soil, can actively synthesize MDMP. wikipedia.org Studies have shown that R. excellensis utilizes specific amino acids as precursors for this synthesis. The primary precursors are L-alanine and L-leucine, while L-phenylalanine and L-valine can also be used, though to a lesser extent. acs.orgnih.govresearchgate.net This microbial pathway is a significant source of MDMP contamination in products that come into contact with environmental bacteria, such as wine corks. acs.orgnih.gov
MDMP has been detected in various food-related items, including coffee, cork stoppers, and oak wood used for aging wine. acs.orgwikipedia.org While present in oak wood, the compound is susceptible to heat; toasting of oak barrels can destroy a significant portion of the MDMP content, with studies showing a 93% reduction after 10 minutes at 220°C. acs.orgnih.gov This suggests that sufficiently toasted barrels are less likely to be a major source of contamination. acs.orgnih.gov
Table 1: Microbial Formation of 2-Methoxy-3,5-dimethylpyrazine
| Microorganism | Precursors | Product | Reference |
|---|---|---|---|
| Rhizobium excellensis | L-alanine, L-leucine (primary); L-phenylalanine, L-valine (secondary) | 2-Methoxy-3,5-dimethylpyrazine (MDMP) | acs.orgnih.govresearchgate.net |
Influence on Food Aroma and Quality Attributes (from a mechanistic perspective)
2-Methoxy-3,5-dimethylpyrazine is an extremely potent odorant with a very low odor detection threshold, making its presence, even at trace levels, highly impactful on the sensory profile of food and beverages. wikipedia.org Its influence is predominantly negative, where it is considered a significant contributor to off-flavors.
The aroma of MDMP is complex and often described with a range of undesirable terms. It is most famously associated with "cork taint" in wine, presenting a "fungal," "musty," "moldy," or "earthy" character. acs.orgwikipedia.orgnih.gov This is distinct from the classic "corked" wine smell caused by 2,4,6-trichloroanisole (TCA). acs.orgresearchgate.net Depending on its concentration, the aroma can also be perceived as "herbaceous," reminiscent of potatoes or green hazelnuts, or simply "dusty." acs.orgnih.govresearchgate.net
The mechanistic basis for its influence lies in its high potency and low detection threshold. In white wine, for instance, the odor threshold for MDMP has been determined to be as low as 2.1 nanograms per liter (ng/L). wikipedia.orgnih.gov This means that minuscule amounts of the compound migrating from a contaminated cork or other sources can significantly compromise the wine's quality, masking its intended fruit and floral aromas with overpowering musty notes. nih.govwikipedia.org Research has found that approximately 40% of untreated natural cork stoppers can contain MDMP at concentrations above 10 ng/cork, posing a considerable risk to wine producers. nih.gov
Table 2: Aroma Profile and Odor Threshold of 2-Methoxy-3,5-dimethylpyrazine
| Aroma Descriptors | Odor Threshold in White Wine | Impact on Quality | Reference |
|---|---|---|---|
| Fungal, corky, musty, moldy, earthy, herbaceous (potato, green hazelnut), dusty | 2.1 ng/L | Negative; contributes to "cork taint" and off-flavors | acs.orgnih.govwikipedia.orgresearchgate.netnih.gov |
Presence and Genesis in Industrial and Technical Environments
The occurrence of 2-methoxy-3,5-dimethylpyrazine is not limited to food and agricultural products; it has also been identified as a source of odor problems in industrial settings.
Research has identified 2-methoxy-3,5-dimethylpyrazine as the likely cause of obnoxious odors in manufacturing facilities that use metalworking fluids. In one investigation, an unpleasant odor throughout a facility was traced back to MDMP. researchgate.net Air samples confirmed the presence of the compound, and the source was determined to be the metalworking fluid itself. researchgate.net This finding highlights the potential for microbial growth in these fluids to generate potent, undesirable volatile organic compounds that can affect the work environment. The analysis of such industrial fluids often involves gas chromatography-mass spectrometry to identify the specific causative agents of off-odors. researchgate.net
The genesis of 2-methoxy-3,5-dimethylpyrazine in industrial environments is biogenic, meaning it is produced by living organisms. As established in the context of food products, certain bacteria are capable of synthesizing this compound. The case of metalworking fluids demonstrates that industrial systems containing water and organic matter can become breeding grounds for these bacteria. researchgate.net The bacterium Rhizobium excellensis, known to produce MDMP, is commonly found in soil and could potentially colonize industrial systems. wikipedia.orgresearchgate.net The presence of amino acids, which can be found in various industrial formulations or as breakdown products, can then serve as the necessary precursors for the microbial production of MDMP. acs.orgnih.gov
Vi. Mechanistic Studies of Formation, Transformation, and Degradation Pathways
Detailed Pathways of Formation in Defined Microbial Cultures
The formation of 2-methoxy-3,5-dimethylpyrazine (B149192) is significantly linked to microbial activity. A key organism identified in its biosynthesis is the bacterium Rhizobium excellensis. wikipedia.orgsigmaaldrich.com This proteobacterium is capable of producing significant quantities of MDMP from amino acid precursors. wikipedia.orgsigmaaldrich.com
The proposed biosynthetic pathway involves the utilization of specific amino acids. Research has shown that R. excellensis actively synthesizes MDMP from L-alanine and L-leucine. sigmaaldrich.com To a lesser extent, L-phenylalanine and L-valine can also serve as precursors. sigmaaldrich.com The bacterium likely employs a series of enzymatic reactions to condense and modify these amino acids, leading to the formation of the pyrazine (B50134) ring, which is then methylated and methoxylated to yield the final product. While the precise enzymatic steps and intermediates in R. excellensis have not been fully elucidated, the general pathway for pyrazine formation in microorganisms often involves the condensation of two α-amino ketones, which are derived from amino acids.
Table 1: Microbial Precursors for 2-Methoxy-3,5-dimethylpyrazine Formation by Rhizobium excellensis
| Precursor Amino Acid | Role in MDMP Synthesis |
|---|---|
| L-Alanine | Primary Precursor sigmaaldrich.com |
| L-Leucine | Primary Precursor sigmaaldrich.com |
| L-Phenylalanine | Secondary Precursor sigmaaldrich.com |
Chemical Transformation and Degradation Processes in Varied Environments
The stability and degradation of 2-methoxy-3,5-dimethylpyrazine are influenced by various environmental factors. These processes are crucial in determining its persistence and impact in different settings, such as in wine, where it can contribute to off-flavors. wikipedia.org
Pyrazines, in general, are formed during the heating of food through the Maillard reaction. koreascience.krnih.gov This suggests a degree of thermal stability. However, specific data on the thermal degradation kinetics of 2-methoxy-3,5-dimethylpyrazine is limited. One study on the contamination of oak wood used in winemaking found that 93% of the MDMP content in the wood was destroyed after 10 minutes at 220 °C. sigmaaldrich.com This indicates that while stable at moderate temperatures, it can be significantly degraded by high-temperature treatments like the toasting of oak barrels. sigmaaldrich.com
Table 2: Thermal Degradation of 2-Methoxy-3,5-dimethylpyrazine in Oak Wood
| Temperature | Time | Degradation |
|---|
Information on the specific photolytic and oxidative degradation mechanisms of 2-methoxy-3,5-dimethylpyrazine is not extensively detailed in the available literature. However, the pyrazine ring is a heterocyclic aromatic system, and its degradation would likely proceed through pathways common to such structures. Photolytic degradation would involve the absorption of UV radiation, leading to excited states that could undergo ring-opening reactions or reactions with other atmospheric components.
Oxidative degradation could be initiated by reactive oxygen species such as hydroxyl radicals. These reactions would likely involve attack on the pyrazine ring or the methoxy (B1213986) and methyl substituents, leading to hydroxylated or demethylated intermediates, and eventual ring cleavage. nih.gov The inefficiency of pyrazine formation in certain Maillard reaction models has been attributed to the competitive oxidation of dihydropyrazine (B8608421) intermediates. nih.gov
Influence of Environmental Parameters on Pyrazine Formation and Stability
Several environmental parameters can influence the formation and stability of pyrazines. In microbial synthesis, factors such as the availability of precursor amino acids, pH, temperature, and the presence of other microorganisms can affect the production of 2-methoxy-3,5-dimethylpyrazine. sigmaaldrich.comresearchgate.net
In the context of the Maillard reaction, which is a significant source of pyrazines in heated foods, parameters such as temperature, time, and the ratio of reactants (reducing sugars and amino acids) play a crucial role in the types and quantities of pyrazines formed. koreascience.kracs.org The presence of moisture is also a critical factor, influencing the reaction pathways. researchgate.net
Kinetic and Thermodynamic Studies of Pyrazine Reactivity
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2-Methoxy-d3-3,5-dimethylpyrazine |
| 2-methoxy-3,5-dimethylpyrazine |
| L-alanine |
| L-leucine |
| L-phenylalanine |
| L-valine |
| Dihydropyrazine |
Viii. Future Research Directions and Emerging Paradigms
Development of Next-Generation Analytical Techniques for Ultra-Trace Detection
The potent sensory impact of many pyrazines, often at nanogram per liter concentrations, necessitates the development of highly sensitive and selective analytical methods. nih.govnih.gov For 2-Methoxy-d3-3,5-dimethylpyrazine, its deuterated nature offers unique advantages and challenges for detection.
Future research will likely focus on:
Advanced Mass Spectrometry Techniques: While gas chromatography-mass spectrometry (GC-MS) is a staple for pyrazine (B50134) analysis, the pursuit of lower detection limits will drive the adoption of more advanced MS technologies. nih.govnih.gov Techniques such as triple quadrupole MS (MS/MS) and high-resolution mass spectrometry (HRMS) can enhance selectivity and sensitivity, which is crucial for differentiating between isotopologues and accurately quantifying them in complex matrices. nih.gov The use of deuterated standards like this compound is critical for stable isotope dilution assays, a gold standard for quantification. researchgate.net
Novel Sample Preparation and Preconcentration Methods: The efficiency of extracting and concentrating pyrazines from various sample types (e.g., food, beverages, biological tissues) is paramount. Innovations in solid-phase microextraction (SPME) fibers, stir bar sorptive extraction (SBSE), and other sorbent-based techniques will aim to improve recovery and reduce matrix effects.
Sensor Technology: The development of real-time sensors for volatile organic compounds (VOCs), including pyrazines, is a burgeoning field. Future electronic noses and biosensors could offer rapid, on-site detection capabilities, with potential applications in quality control for the food and beverage industry.
Table 1: Emerging Analytical Techniques for Pyrazine Detection
| Technique | Principle | Potential Advantages for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification and differentiation from isobaric interferences. | Precise mass determination of the deuterated compound and its fragments, improving specificity. |
| Tandem Mass Spectrometry (MS/MS) | Utilizes multiple stages of mass analysis to isolate and fragment specific ions, increasing signal-to-noise ratio. | Enhanced selectivity and sensitivity for quantification in complex samples. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of molecules in the gas phase, providing unambiguous structural information. | Can distinguish between different isotopologues and isotopomers with high precision. nih.gov |
| Advanced Solid-Phase Microextraction (SPME) | Employs novel fiber coatings with higher affinity and capacity for target analytes. | Improved extraction efficiency and lower detection limits. |
Elucidation of Uncharted Biosynthetic and Catabolic Pathways of Pyrazines
While the formation of pyrazines through Maillard reactions during thermal processing is well-documented, their biosynthesis by microorganisms and plants is an area of active investigation. nih.govrcin.org.pl The bacterium Rhizobium excellensis is known to produce 2-methoxy-3,5-dimethylpyrazine (B149192) from amino acid precursors like L-leucine and L-alanine. wikipedia.orgsigmaaldrich.com
Key future research directions include:
Identification of Novel Biosynthetic Genes and Enzymes: Genome mining and functional genomics approaches can identify novel gene clusters and enzymes responsible for pyrazine biosynthesis in various organisms. acs.orgnih.gov For instance, studies on grapevine have identified O-methyltransferases (OMTs) involved in the final step of methoxypyrazine biosynthesis. nih.gov Understanding these enzymes could reveal the specific mechanisms for methoxylation and the potential for isotopic labeling in vivo.
Characterization of Precursors and Intermediates: The use of isotopically labeled precursors, such as deuterated amino acids, in microbial or plant systems can help trace the metabolic pathways leading to the formation of compounds like this compound. This can provide definitive evidence for the incorporation of specific building blocks.
Investigation of Catabolic (Degradation) Pathways: The processes by which pyrazines are broken down in biological systems are largely unknown. Elucidating these pathways is crucial for understanding their persistence in the environment and for developing strategies to mitigate their impact in cases of off-flavors.
Computational Chemistry and Molecular Modeling Approaches for Pyrazine Interactions and Properties
Computational methods are becoming indispensable tools for understanding the structure, properties, and interactions of molecules at an atomic level. eurasianjournals.com For pyrazines, these approaches can provide insights that are difficult to obtain through experimental means alone.
Future computational studies on this compound and related compounds will likely involve:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, vibrational frequencies, and other physicochemical properties of pyrazines. eurasianjournals.com This can help in interpreting experimental spectra and understanding the impact of isotopic substitution (deuteration) on molecular properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of pyrazines and their interactions with other molecules, such as proteins or solvent molecules. nih.goveurasianjournals.com This is particularly relevant for understanding how pyrazines bind to olfactory receptors to elicit a sensory response. nih.gov
Docking Studies: Molecular docking can predict the binding modes and affinities of pyrazines to protein targets, such as enzymes involved in their biosynthesis or degradation, or olfactory receptors. researchgate.netacs.org This can guide the design of experiments and help in understanding the structure-activity relationships of these compounds.
Table 2: Computational Approaches in Pyrazine Research
| Method | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and vibrational spectra. eurasianjournals.com | Predicting the effect of deuteration on molecular properties and aiding in spectral analysis. |
| Molecular Dynamics (MD) Simulations | Simulating the movement and interactions of molecules over time. eurasianjournals.com | Understanding its interaction with olfactory receptors and its behavior in different environments (e.g., wine, water). nih.gov |
| Molecular Docking | Predicting the preferred orientation and binding affinity of a ligand to a receptor. researchgate.net | Investigating the binding mechanism to olfactory receptors or metabolic enzymes. |
Exploration of Novel Research Frontiers and Applications of Pyrazine Derivatives
While primarily known for their role in flavor and aroma, pyrazine derivatives are being explored for a wide range of applications in medicinal chemistry and materials science. researchgate.nettandfonline.com The unique properties of deuterated compounds are also finding increasing use in pharmaceutical development. nih.govuniupo.it
Emerging research frontiers include:
Pharmacological Applications: Pyrazine rings are present in various biologically active compounds with anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com The introduction of deuterium (B1214612) can modify the pharmacokinetic profile of a drug, potentially leading to improved efficacy and safety. nih.gov Future research could explore the potential biological activities of this compound or its derivatives.
Probes for Mechanistic Studies: Isotopically labeled compounds like this compound are invaluable tools for studying reaction mechanisms and metabolic pathways. The deuterium label can be tracked using mass spectrometry or NMR, providing detailed information on chemical and biochemical transformations.
Materials Science: Pyrazines can act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials have potential applications in gas storage, catalysis, and sensing. The influence of isotopic substitution on the properties of such materials is an area ripe for exploration.
Biotechnological Strategies for Controlled Pyrazine Biosynthesis or Degradation
Biotechnology offers promising avenues for the controlled production and removal of pyrazines, addressing needs in both the flavor and environmental sectors. nih.gov
Future research will likely focus on:
Metabolic Engineering of Microorganisms: By manipulating the metabolic pathways of bacteria or yeast, it may be possible to enhance the production of specific pyrazines for use as natural flavor compounds. nih.govnih.gov This could involve overexpressing key biosynthetic enzymes or engineering pathways to utilize specific precursors.
Enzymatic Synthesis: The use of isolated enzymes for the synthesis of pyrazines offers a high degree of control and specificity. Identifying and characterizing robust enzymes for pyrazine formation could enable cell-free production systems.
Bioremediation: For instances where pyrazines cause undesirable off-flavors (e.g., in water supplies or wine), biotechnological approaches could be developed for their removal. wikipedia.org This might involve the use of microorganisms or enzymes that can specifically degrade these compounds. Research into the catabolic pathways of pyrazines is a critical first step in this direction.
The continued exploration of this compound and its analogs, through these interdisciplinary research paradigms, will undoubtedly lead to a deeper understanding of pyrazine chemistry and biology, and potentially unlock new and valuable applications.
Q & A
Q. How can isotope-tracing experiments elucidate thermal degradation pathways of deuterated pyrazines?
- Methodological Answer : Heat deuterated pyrazines (120–300°C) in sealed ampules under N₂. Analyze volatile products via TD-GC-MS. Use ²H-labeled precursors to track decarbonylation and Strecker degradation pathways. Compare kinetic isotope effects (KIE) to differentiate radical vs. ionic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
